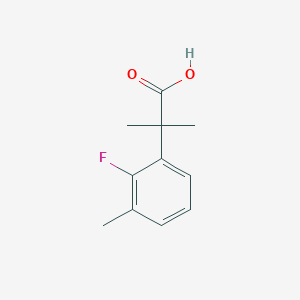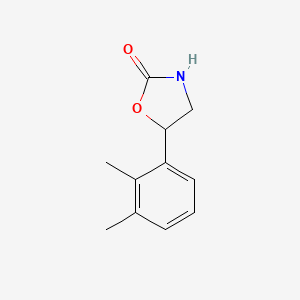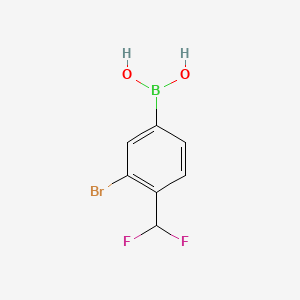
(3-Bromo-4-(difluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-4-(difluoromethyl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and difluoromethyl groups. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-(difluoromethyl)phenyl)boronic acid typically involves the bromination of a difluoromethyl-substituted phenylboronic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The bromine and difluoromethyl groups can be reduced under specific conditions to form different substituted phenylboronic acids.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters and anhydrides.
Reduction: Substituted phenylboronic acids.
Substitution: Various functionalized phenylboronic acids.
Aplicaciones Científicas De Investigación
Chemistry: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to synthesize boron-containing biomolecules that can be used as enzyme inhibitors or probes for studying biological processes .
Medicine: The compound’s ability to form stable boron-carbon bonds makes it useful in the development of boron-containing drugs, which have shown potential in treating various diseases, including cancer .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .
Mecanismo De Acción
The mechanism of action of (3-Bromo-4-(difluoromethyl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is widely utilized in the synthesis of complex organic molecules.
Comparación Con Compuestos Similares
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Bromomethyl)phenylboronic acid
- 3,4-Difluorophenylboronic acid
Comparison: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid is unique due to the presence of both bromine and difluoromethyl groups on the phenyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For instance, the presence of the difluoromethyl group enhances the compound’s stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C7H6BBrF2O2 |
|---|---|
Peso molecular |
250.84 g/mol |
Nombre IUPAC |
[3-bromo-4-(difluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BBrF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7,12-13H |
Clave InChI |
WSRAMOZETJRPSO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C(F)F)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





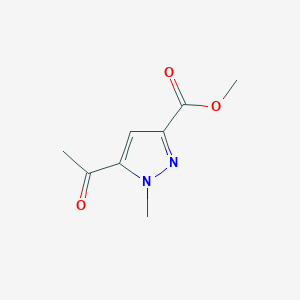

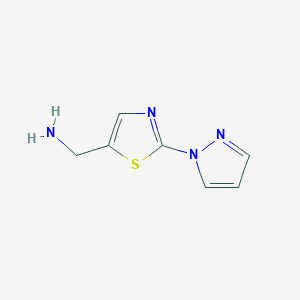
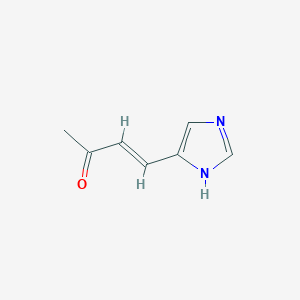
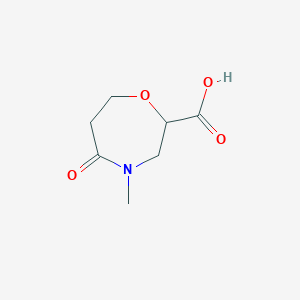

![2-(2-{[(4-acetamidophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13617672.png)
